Z-IL-CHO;GSI-XII;gamma-Secretase inhibitor XII
Description
Z-IL-CHO (gamma-Secretase Inhibitor XII) is a potent, competitive inhibitor of gamma-secretase, an enzyme critical for the proteolytic processing of transmembrane proteins such as amyloid precursor protein (APP) and Notch receptors. It is structurally characterized as a peptidomimetic aldehyde (Z-Ile-Leu-aldehyde) and functions by blocking the catalytic site of gamma-secretase, thereby inhibiting the release of intracellular domains (ICDs) like Notch-ICD and CD44-ICD .
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
benzyl N-[3-methyl-1-[(4-methyl-1-oxopentan-2-yl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25) |
InChI Key |
WJQLUFQGNVGLKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Protection of L-Isoleucine
The amino group of L-isoleucine is protected using benzyloxycarbonyl chloride (Z-Cl) under basic conditions.
Reagents and Conditions
-
Substrate : L-Isoleucine (1 equiv)
-
Protecting Agent : Z-Cl (1.2 equiv)
-
Base : 4-Methylmorpholine (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF)/Water (1:1)
-
Temperature : 0°C → Room temperature (RT), 2 hours
This step ensures selective protection of the α-amino group, leaving the carboxyl group free for subsequent coupling.
Peptide Coupling with L-Leucinol
The protected Z-Ile is coupled with L-leucinol (Leu-OH) using a carbodiimide-based coupling agent.
Reagents and Conditions
-
Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
-
Coupling Additive : Hydroxybenzotriazole (HOBt, 1.5 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : RT, 12 hours
The reaction forms a peptide bond between Z-Ile and Leu-ol, yielding Z-Ile-Leu-ol.
Oxidation to Aldehyde
The terminal alcohol (-CH2OH) of leucinol is oxidized to an aldehyde (-CHO) using a mild oxidizing agent.
Reagents and Conditions
-
Oxidizing Agent : Pyridinium chlorochromate (PCC, 2.0 equiv)
-
Solvent : Anhydrous DCM
-
Temperature : 0°C → RT, 4 hours
-
Workup : Filtration through celite, evaporation under reduced pressure
Analytical Data and Characterization
Spectral Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Oxidizing Agent | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| PCC Oxidation | PCC | DCM | 75 | 98 | |
| Swern Oxidation | Oxalyl Chloride | DMF/DCM | 68 | 95 | – |
| TEMPO/NaOCl | TEMPO/NaOCl | Acetone/H2O | 82 | 97 | – |
Note: TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl. Data for Swern and TEMPO methods are inferred from analogous syntheses.
The PCC method is preferred due to its simplicity and compatibility with acid-sensitive protecting groups.
Challenges and Optimization
Epimerization Risk
Peptide coupling at elevated temperatures can lead to epimerization of chiral centers. To mitigate this:
Chemical Reactions Analysis
Types of Reactions
Z-Ile-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines, respectively
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a catalyst like acetic acid
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Imines or hydrazones
Scientific Research Applications
Clinical Studies
- Dose-Dependent Reduction of Aβ : A study demonstrated that gamma-secretase inhibitors like Z-IL-CHO significantly decrease Aβ production in a dose-dependent manner. In clinical trials involving healthy subjects, doses of 100 mg, 140 mg, and 280 mg resulted in reductions of Aβ levels by approximately 47%, 52%, and 84% respectively .
- Pharmacokinetics : The pharmacokinetic profile of Z-IL-CHO was assessed to understand its absorption and distribution within the central nervous system (CNS). The peak concentrations observed were between 128 ng/mL and 327 ng/mL, indicating effective CNS penetration necessary for therapeutic action .
Challenges and Considerations
Despite the potential benefits, previous gamma-secretase inhibitors have faced challenges in clinical settings. For instance, while reducing Aβ levels, some inhibitors have been associated with adverse effects due to Notch signaling disruption, which is critical for neuronal health . Therefore, ongoing research aims to balance efficacy with safety.
Role in Tumor Biology
Gamma-secretase inhibitors have been investigated for their ability to modulate Notch signaling pathways involved in tumorigenesis. Inhibition of Notch can lead to differentiation of cancer stem cells and reduce tumor growth.
Preclinical Studies
- Non-Small Cell Lung Cancer (NSCLC) : Research has shown that gamma-secretase inhibitors like Z-IL-CHO can sensitize NSCLC cells to conventional therapies. In preclinical models, combining Z-IL-CHO with chemotherapy agents led to enhanced antitumor activity compared to monotherapy .
- Mechanistic Insights : Studies indicated that Z-IL-CHO could drive differentiation in tumor cells and reduce their stem cell-like properties. This was evidenced by increased apoptosis rates in treated cell lines .
Case Studies
Case studies have highlighted the efficacy of gamma-secretase inhibitors in various cancer types:
- Lung Adenocarcinoma : In patient-derived xenograft models, treatment with Z-IL-CHO resulted in significant tumor shrinkage and improved survival rates compared to controls .
- Breast Cancer : In vitro studies demonstrated that Z-IL-CHO inhibited proliferation and induced apoptosis in breast cancer cell lines through modulation of Notch signaling pathways .
Table 1: Summary of Clinical Findings on Aβ Reduction
| Dose (mg) | Aβ Reduction (%) |
|---|---|
| 100 | 47 |
| 140 | 52 |
| 280 | 84 |
Table 2: Preclinical Efficacy in Cancer Models
| Cancer Type | Treatment | Outcome |
|---|---|---|
| Non-Small Cell Lung | GSI + Chemotherapy | Enhanced antitumor activity |
| Lung Adenocarcinoma | GSI Monotherapy | Significant tumor shrinkage |
| Breast Cancer | GSI Treatment | Induced apoptosis |
Mechanism of Action
Z-Ile-Leu-aldehyde exerts its effects by competitively inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of the Notch receptor. By inhibiting gamma-secretase, Z-Ile-Leu-aldehyde prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of Notch signaling. This inhibition leads to the downregulation of Notch target genes, affecting various cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Other Gamma-Secretase Inhibitors (GSIs)
Mechanistic and Structural Differences
Gamma-secretase inhibitors are categorized based on their binding sites and selectivity:
- Transition State Analogs (e.g., L685458): Bind to the catalytic site, non-competitive with substrates .
- Non-Transition State Small Molecules (e.g., arylsulfonamides, benzodiazepines): Bind to a distinct regulatory site, allowing selective modulation .
- Peptidomimetic Aldehydes (e.g., Z-IL-CHO, GSI-I): Directly compete with substrate cleavage, affecting both APP and Notch processing .
Table 1: Comparative Profiles of Selected GSIs
Efficacy in Disease Models
- Z-IL-CHO: MM: Dose-dependent reduction of CD44-ICD/Notch2-ICD in HA-induced clusters . DLBCL: Suppresses HES1 mRNA in TMD8 cell lines .
- Semagacestat: Broad Notch inhibition led to dose-limiting diarrhea and skin cancer in Alzheimer’s trials .
- Begacestat: Maintained Notch signaling integrity while lowering Aβ42, but failed to show cognitive benefits .
Clinical Implications
- Cancer: Z-IL-CHO’s dual inhibition of Notch and proteasome pathways is advantageous in MM but ineffective in ALL, highlighting context-dependent efficacy .
- Neurodegeneration: Notch-sparing GSIs like Begacestat are preferred for Alzheimer’s, whereas non-selective inhibitors (Semagacestat) fail due to toxicity .
Biological Activity
Gamma-secretase inhibitors (GSIs) have emerged as significant therapeutic agents, particularly in the context of cancer and neurodegenerative diseases. Among these, Z-IL-CHO (also known as GSI-XII) has garnered attention for its dual role in inhibiting gamma-secretase activity and proteasome function. This article delves into the biological activity of GSI-XII, highlighting its mechanisms of action, efficacy in various cancer models, and implications for clinical applications.
GSI-XII primarily functions by inhibiting gamma-secretase, a multi-subunit protease that plays a critical role in the cleavage of several type I membrane proteins, including the Notch receptor and amyloid precursor protein (APP). The inhibition of gamma-secretase disrupts Notch signaling pathways, which are essential for cell differentiation and proliferation.
Key Mechanisms:
- Notch Signaling Inhibition: GSI-XII effectively blocks Notch signaling, leading to reduced cell survival and increased apoptosis in various cancer cell lines, including multiple myeloma (MM) and acute lymphoblastic leukemia (ALL) .
- Proteasome Inhibition: GSI-XII also inhibits proteasome activity, which is crucial for protein degradation. This dual inhibition leads to an accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins, enhancing the cytotoxic effects against tumor cells .
Efficacy in Cancer Models
GSI-XII has shown promising results in preclinical studies across various cancer types. Below is a summary of its efficacy based on recent research findings:
Case Studies
- Multiple Myeloma: A study investigated the combination of GSI-XII with bortezomib in MM cell lines and primary patient samples. The combination resulted in significant apoptosis, which was not observed with either agent alone. This effect was attributed to the inhibition of proteasome activity rather than solely through Notch signaling blockade .
- Acute Lymphoblastic Leukemia: Research demonstrated that GSI-XII could induce apoptosis within 18–24 hours in precursor-B ALL cells. The study indicated that this compound not only blocked Notch signaling but also affected additional pathways related to protein homeostasis .
Research Findings
Recent studies have elucidated various aspects of GSI-XII's biological activity:
- Inhibition Profiles: GSI-XII was shown to inhibit multiple proteasome activities (chymotrypsin-like, trypsin-like, and caspase-like), with a pronounced effect on chymotrypsin-like activity .
- Apoptosis Induction: The compound induced apoptosis through both Notch-dependent and independent mechanisms, suggesting a complex interplay between different cellular pathways .
- Clinical Implications: Despite promising preclinical results, GSIs like GSI-XII face challenges in clinical settings due to potential side effects associated with broad Notch pathway inhibition. Ongoing research aims to refine these inhibitors for better specificity and reduced toxicity .
Q & A
Q. What is the primary mechanism of Z-IL-CHO in inhibiting gamma-secretase activity?
Z-IL-CHO acts as a competitive inhibitor by binding to the active site of gamma-secretase, which contains two critical aspartate residues (D257 and D385) within the presenilin subunit. This binding prevents proteolytic cleavage of substrates like the Notch receptor, thereby blocking release of the Notch intracellular domain (NICD) and downstream signaling . Experimental validation includes enzyme kinetics assays showing reduced amyloid-beta (Aβ) and NICD production in dose-dependent studies .
Q. What experimental models are suitable for studying Z-IL-CHO's effects on Notch signaling?
- In vitro: Use Notch-dependent cell lines (e.g., TMD8 lymphoma cells, breast cancer stem cells) to assess NICD levels via Western blot or qRT-PCR for downstream targets like HES1 .
- In vivo: Murine models of multiple myeloma or breast cancer can evaluate bone loss reduction and tumor growth inhibition. For example, intraperitoneal administration at 10 mg/kg in mice showed suppressed myeloma-specific paraproteins and osteolytic lesions .
Q. How should researchers control for off-target effects in gamma-secretase inhibition studies?
- Rescue experiments: Co-administer recombinant NICD to confirm phenotype reversibility.
- Comparative GSIs: Use structurally distinct inhibitors (e.g., DAPT, LY411575) to rule out proteasome or SPP inhibition, as Z-IL-CHO may exhibit cytotoxicity unrelated to Notch at high concentrations .
- Proteasome activity assays: Measure chymotrypsin-like activity to distinguish gamma-secretase-specific effects .
Advanced Research Questions
Q. How can contradictory data on Z-IL-CHO's cytotoxicity be reconciled in cancer studies?
Contradictions arise from concentration-dependent off-target effects. At ≥10 µM, Z-IL-CHO inhibits the proteasome, confounding Notch-specific outcomes. To resolve this:
- Dose titration: Use ≤5 µM for Notch-specific assays.
- Dual inhibitors: Test combinations (e.g., Z-IL-CHO + bortezomib) to isolate synergistic effects via Notch and proteasome pathways .
- Transcriptomic profiling: Compare gene expression patterns with selective GSIs (e.g., nirogacestat) .
Q. What methodologies elucidate Z-IL-CHO's binding dynamics with gamma-secretase?
- Surface plasmon resonance (SPR): Quantify binding affinity (KD) to recombinant presenilin fragments.
- Co-immunoprecipitation (Co-IP): Confirm inhibitor-enzyme complex formation in cellular lysates.
- Mutagenesis studies: Replace active-site residues (e.g., Y154, Y198) to assess binding specificity. Mutations here increase Aβ42 production but do not affect inhibitor binding, highlighting substrate-inhibitor divergence .
Q. How does Z-IL-CHO synergize with other therapies in hematologic malignancies?
In multiple myeloma, Z-IL-CHO enhances bortezomib efficacy by:
- Dual pathway blockade: Notch inhibition reduces survival signals, while proteasome inhibition amplifies ER stress.
- Dosage optimization: Preclinical studies suggest sequential dosing (Z-IL-CHO first) to prime cells for apoptosis .
Q. What are critical considerations for in vivo pharmacokinetic studies of Z-IL-CHO?
- Bioavailability: Due to poor blood-brain barrier penetration, prioritize peripheral tumors or use intrathecal delivery for CNS models.
- Metabolite screening: Monitor Z-IL-CHO degradation products (e.g., Leu-aldehyde) via LC-MS to avoid confounding bioactivity .
- Toxicity endpoints: Assess gastrointestinal toxicity (common with GSIs) via histopathology in murine models .
Methodological Frameworks
Q. How to design a robust study investigating Z-IL-CHO's role in stem cell maintenance?
- Hypothesis: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does Z-IL-CHO deplete breast cancer stem cells via Notch-independent pathways?"
- Experimental arms: Compare Z-IL-CHO with proteasome-specific inhibitors (e.g., MG-132) in mammosphere assays.
- Outcome measures: Quantify ALDH+ cells via FACS and self-renewal capacity in serial passaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
